molecular formula C23H27NO6 B2865753 2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxymethyl]phenyl]acetic acid CAS No. 67521-50-0

2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxymethyl]phenyl]acetic acid

Cat. No. B2865753
CAS RN: 67521-50-0
M. Wt: 413.47
InChI Key: OPSTZZKQVYDHNB-IBGZPJMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxymethyl]phenyl]acetic acid is a useful research compound. Its molecular formula is C23H27NO6 and its molecular weight is 413.47. The purity is usually 95%.
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Scientific Research Applications

Allosteric Modifiers of Hemoglobin

This compound is structurally related to agents that can decrease the oxygen affinity of human hemoglobin A. Such compounds are significant for their potential applications in clinical or biological areas needing a reversal of depleted oxygen supply, such as ischemia, stroke, tumor radiotherapy, blood storage, and substitutes. They share structural similarities with several marketed antilipidemic agents, indicating their utility beyond hemoglobin modulation (Randad et al., 1991).

Organic Synthesis and Reaction Mechanisms

In organic chemistry, this compound's derivatives are explored for understanding reaction mechanisms, such as the oxidative cleavage of CC bonds in acetylenic hydrocarbons, indicating their role in identifying intermediates and products in oxidation reactions (Rao & Pritzkow, 1987). Furthermore, these compounds have been used in synthesizing analogs with potential antibacterial properties, illustrating their utility in developing new pharmacologically active agents (Gein et al., 2020).

Molecularly Imprinted Polymers

They find applications in the synthesis of molecularly imprinted polymers (MIPs), with specific focus on the influence of the porogenic solvent in suspension polymerization. This highlights their role in creating highly selective synthetic receptors for molecular recognition, relevant in separation sciences and sensor technology (Ansell & Mosbach, 1997).

Enzymatic Kinetic Resolution

Derivatives of this compound are explored as acylating agents in the kinetic resolution of chiral amines, showcasing their importance in producing enantiomerically pure substances. This application is crucial in the pharmaceutical industry, where the chirality of drugs can significantly affect their efficacy and safety (Olah et al., 2018).

Structural and Vibrational Spectroscopy Studies

Research into the vibrational spectroscopy and DFT calculations of related compounds provides insights into their structural and electronic properties. Such studies are foundational in understanding the physicochemical characteristics of novel compounds, facilitating their application in various scientific domains (Leyton et al., 2013).

properties

IUPAC Name

2-[4-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxymethyl]phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO6/c1-23(2,3)30-22(28)24-19(13-16-7-5-4-6-8-16)21(27)29-15-18-11-9-17(10-12-18)14-20(25)26/h4-12,19H,13-15H2,1-3H3,(H,24,28)(H,25,26)/t19-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPSTZZKQVYDHNB-IBGZPJMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OCC2=CC=C(C=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.